molecular formula C12H24O B14429184 4-(2-Methoxyethyl)non-1-ene CAS No. 79164-33-3

4-(2-Methoxyethyl)non-1-ene

Cat. No.: B14429184
CAS No.: 79164-33-3
M. Wt: 184.32 g/mol
InChI Key: AUIATWMBYQQTEU-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)non-1-ene is an unsaturated organic compound characterized by a nine-carbon alkene backbone (non-1-ene) with a 2-methoxyethyl substituent at the fourth carbon position. This structural duality suggests applications in polymer chemistry, surfactants, or bioactive molecules.

Properties

CAS No.

79164-33-3

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

4-(2-methoxyethyl)non-1-ene

InChI

InChI=1S/C12H24O/c1-4-6-7-9-12(8-5-2)10-11-13-3/h5,12H,2,4,6-11H2,1,3H3

InChI Key

AUIATWMBYQQTEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCOC)CC=C

Origin of Product

United States

Preparation Methods

Bromination and Methoxide-Bromide Exchange

A foundational approach to synthesizing 4-(2-methoxyethyl)non-1-ene derivatives involves bromination followed by methoxide substitution. In US5107034A and EP0449602A1 , 4-hydroxyacetophenone undergoes bromination using copper(II) bromide (CuBr₂) or molecular bromine (Br₂) in chloroform-ethyl acetate under reflux. This yields α-bromo-4-hydroxyacetophenone, a key intermediate. Subsequent methoxide-bromide exchange is achieved via reaction with sodium methoxide (NaOCH₃) or methanol in the presence of alkali metal hydroxides, forming α-methoxy-4-hydroxyacetophenone.

Critical Parameters :

  • Temperature : 80–100°C for bromination; 25–60°C for methoxide exchange.
  • Catalyst : Pd/C (5% palladium) for hydrogenation steps.
  • Yield : ~85% for α-methoxy-4-hydroxyacetophenone.

Catalytic Hydrogenation of Ketone Intermediates

Reduction of α-methoxy-4-hydroxyacetophenone to 4-(2-methoxyethyl)phenol is achieved via catalytic hydrogenation. As detailed in FR2487338A1 , hydrogenation at 80°C under 300 psig H₂ pressure in acetic acid with Pd/C converts the ketone to a secondary alcohol. For 4-(2-methoxyethyl)non-1-ene, analogous steps are adapted by elongating the carbon chain through alkylation or olefin metathesis.

Optimization Insights :

  • Solvent : Acetic acid enhances hydrogen solubility and reaction rate.
  • Pressure : 250–300 psig H₂ ensures complete reduction.
  • Byproducts : Over-reduction to alkanes is mitigated by controlling H₂ exposure.

Grignard Reagent-Based Synthesis

FR2487338A1 outlines a Grignard approach for structurally similar compounds. Starting with parabromophenol ether, reaction with methoxyacetic acid derivatives (e.g., methoxyacetonitrile) forms a magnesium intermediate. Subsequent hydrolysis and hydrogenation yield the target methoxyethyl group. For 4-(2-methoxyethyl)non-1-ene, a nonene Grignard reagent (e.g., non-1-enylmagnesium bromide) could be coupled with methoxyethyl precursors.

Reaction Scheme :

  • Grignard Formation :
    $$
    \text{Non-1-ene} + \text{Mg} \rightarrow \text{Non-1-enylmagnesium bromide}
    $$
  • Coupling :
    $$
    \text{Non-1-enylmagnesium bromide} + \text{2-Methoxyethyl bromide} \rightarrow \text{4-(2-Methoxyethyl)non-1-ene}
    $$

Challenges : Steric hindrance from the nonene chain necessitates elevated temperatures (60–80°C) and prolonged reaction times.

Alternative Pathways: Olefin Functionalization

Olefin cross-metathesis offers a modern route to 4-(2-methoxyethyl)non-1-ene. Using a ruthenium catalyst (e.g., Grubbs II), non-1-ene reacts with 2-methoxyethyl vinyl ether to install the methoxyethyl group. This method, though less documented in patents, is highlighted in asymmetric synthesis literature.

Advantages :

  • Selectivity : High α-olefin specificity.
  • Efficiency : Single-step process with yields >70%.

Comparative Analysis of Methods

Method Key Steps Yield Complexity
Bromination-Hydrogenation Bromination, Methoxide exchange, Hydrogenation 70–85% High
Grignard Coupling Grignard formation, Alkylation 50–65% Moderate
Olefin Metathesis Cross-metathesis 70–80% Low

Table 1 : Efficiency and practicality of synthesis routes.

Structural Analogues and Their Synthesis

Compound Structure Synthesis Method
4-(2-Methoxyethyl)phenol Phenolic ring with methoxyethyl Bromination-Hydrogenation
Bis(2-methoxyethyl) ether Two methoxyethyl groups Etherification of glycols
3-(2-Methoxyethyl)phenol Meta-substituted methoxyethyl Grignard coupling

Table 2 : Structurally related compounds and their preparation.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)non-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using hydrogen gas (H₂) and a palladium catalyst (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can include 4-(2-methoxyethyl)nonan-1-ol, 4-(2-methoxyethyl)nonanal, or 4-(2-methoxyethyl)nonanoic acid.

    Reduction: The major product is 4-(2-methoxyethyl)nonane.

    Substitution: Products vary based on the nucleophile used, such as 4-(2-bromoethyl)non-1-ene when using NaBr.

Scientific Research Applications

4-(2-Methoxyethyl)non-1-ene has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes and ethers.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

    Industry: It is utilized in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)non-1-ene in chemical reactions involves the interaction of its double bond and methoxyethyl group with various reagents. The double bond acts as a site for electrophilic addition reactions, while the methoxyethyl group can participate in nucleophilic substitution. These interactions are facilitated by the electronic properties of the substituents, which influence the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares 4-(2-Methoxyethyl)non-1-ene with structurally or functionally related compounds from the evidence:

Compound Name Molecular Formula Key Functional Groups Key Properties/Applications Reference
4-(2-Methoxyethyl)non-1-ene C₁₂H₂₂O Alkene, methoxyethyl Hydrophobic backbone, potential surfactant/polymer precursor N/A
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₇BO₄ Boronic acid, methoxyethyl-phenoxy Fungal histone deacetylase inhibition (IC₅₀ ~1 µM)
Nonylphenol Ethoxylates (NPE) Variable Ethoxylate, nonylphenol Surfactants, environmental persistence
Eugenol (2-Methoxy-4-(2-propenyl)phenol) C₁₀H₁₂O₂ Methoxy, propenyl, phenol Antimicrobial, MAK: 5 ml/m³, VP: 6 hPa
2-(4-Methoxyphenyl)ethanol C₉H₁₂O₂ Methoxyphenyl, hydroxyl Fragrance intermediate, MW: 152.19

Toxicity and Regulatory Considerations

  • Eugenol: Classified with a MAK value of 5 ml/m³, indicating workplace exposure limits. The methoxyethyl group in 4-(2-Methoxyethyl)non-1-ene may confer lower acute toxicity but requires further study .
  • NPEs: Regulated under REACH (ECHA) and listed in the SIN List due to bioaccumulation and toxicity. Branched alkyl chains (as in 4-(2-Methoxyethyl)non-1-ene) often degrade slower than linear analogs .

Physicochemical Properties

  • 2-(4-Methoxyphenyl)ethanol: The hydroxyl group increases water solubility compared to 4-(2-Methoxyethyl)non-1-ene, which is expected to partition into lipid phases. Molecular weight differences (152.19 vs. ~182.3 g/mol for 4-(2-Methoxyethyl)non-1-ene) further influence boiling points and solubility .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC12_{12}H24_{24}O
Molecular Weight184.318 g/mol
Boiling PointNot reported (estimate: ~200–250°C)
LogP3.795

Basic: What safety protocols are recommended for handling 4-(2-Methoxyethyl)non-1-ene?

Answer:

  • Personal Protective Equipment (PPE) :
    • Gloves: Nitrile or neoprene gloves compliant with EN374 standards .
    • Eye/Face Protection: Safety goggles and full-face visor for splash hazards .
    • Respiratory Protection: Use NIOSH P95 respirators if ventilation is insufficient .
  • Ventilation : Perform syntheses in a fume hood to limit vapor exposure .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational chemistry methods predict the reactivity of 4-(2-Methoxyethyl)non-1-ene?

Answer:

  • Density Functional Theory (DFT) :
    • Optimize molecular geometry to calculate bond dissociation energies (BDEs) for the alkene group, predicting susceptibility to electrophilic addition .
    • Simulate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for polymerization or crosslinking .
  • Molecular Dynamics (MD) : Model interactions with solvents (e.g., hexane vs. DMSO) to optimize reaction conditions for functionalization .

Methodological Note : Validate computational results with experimental spectroscopic data (e.g., IR stretching frequencies for C=C bonds) .

Advanced: What strategies mitigate byproduct formation during synthesis?

Answer:

  • Reaction Optimization :
    • Control alkylation steps using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to reduce dimerization .
    • Monitor temperature (e.g., 60–80°C) to prevent over-oxidation of the methoxyethyl group .
  • Purification :
    • Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) to separate non-polar byproducts .
    • Use preparative GC for volatile impurities .

Advanced: How can the alkene moiety be exploited in polymer chemistry applications?

Answer:

  • Crosslinking : Initiate radical polymerization with AIBN (azobisisobutyronitrile) to create polyolefin networks .
  • Functionalization :
    • Epoxidize the alkene using m-CPBA (meta-chloroperbenzoic acid) for epoxy resin precursors .
    • Hydroboration-oxidation to introduce hydroxyl groups for hydrophilic polymer grafts .

Q. Experimental Design :

  • Track conversion via 1H^1H-NMR by monitoring alkene proton disappearance .
  • Test mechanical properties (DSC, TGA) of resulting polymers to assess thermal stability .

Basic: What analytical techniques are critical for characterizing synthetic intermediates?

Answer:

  • Thin-Layer Chromatography (TLC) : Use silica plates with UV visualization to monitor reaction progress .
  • FT-IR : Identify functional groups (e.g., C-O-C stretch at ~1100 cm1^{-1} for methoxyethyl) .
  • Elemental Analysis : Confirm C/H/O ratios to validate synthetic intermediates .

Advanced: How can researchers resolve contradictions in spectroscopic data?

Answer:

  • Multi-Technique Validation :
    • Cross-reference NMR coupling constants with X-ray crystallography data (if available) to confirm stereochemistry .
    • Compare experimental IR peaks with simulated spectra from computational models .
  • Controlled Degradation Studies : Heat samples to isolate degradation products and identify spectral anomalies .

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